Aminooxy-PEG2-alcohol
Overview
Description
Aminooxy-PEG2-alcohol is a polyethylene glycol (PEG) derivative containing an aminooxy group and a terminal hydroxyl group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The aminooxy group is particularly useful in bioconjugation, as it can react with aldehydes to form stable oxime bonds .
Mechanism of Action
Target of Action
Aminooxy-PEG2-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In the context of ADCs, the target is typically a specific antigen on the surface of cancer cells . For PROTACs, the targets are typically disease-related proteins .
Mode of Action
This compound acts as a linker molecule in the formation of ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxic drug . In PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The aminooxy group can react with an aldehyde to form an oxime bond .
Biochemical Pathways
In the case of ADCs, once the conjugate is internalized by the target cell, the cytotoxic drug is released to kill the cell . For PROTACs, the compound brings the target protein in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the specific ADC or PROTAC it is part of. The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could enhance its bioavailability.
Result of Action
The result of the action of this compound depends on the specific ADC or PROTAC it is part of. In general, for ADCs, the result would be the selective killing of cells expressing the target antigen . For PROTACs, the result would be the selective degradation of the target protein .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the oxime bond . Additionally, the presence of a reductant can lead to the formation of a hydroxylamine linkage .
Biochemical Analysis
Biochemical Properties
Aminooxy-PEG2-alcohol interacts with various biomolecules in biochemical reactions. The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .
Cellular Effects
The hydrophilic nature of this compound allows it to be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions . Its attachment to proteins and other biomolecules decreases aggregation and increases solubility .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of ADCs and PROTACs . In the case of ADCs, it is comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker . For PROTACs, it contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aminooxy-PEG2-alcohol typically involves the reaction of a PEG derivative with an aminooxy compoundThis reaction is usually carried out under mild conditions to preserve the integrity of the functional groups .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving purification steps such as chromatography to remove impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can be reduced to form hydroxylamine linkages.
Substitution: The aminooxy group can participate in substitution reactions with aldehydes to form oxime bonds.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Aldehydes are the primary reagents for substitution reactions.
Major Products Formed:
Oxime Bonds: Formed through the reaction with aldehydes.
Hydroxylamine Linkages: Formed under reducing conditions.
Scientific Research Applications
Aminooxy-PEG2-alcohol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation.
Biology: Facilitates the attachment of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems, particularly in the formation of antibody-drug conjugates (ADCs).
Industry: Utilized in the production of PEGylated compounds, which have improved pharmacokinetic properties
Comparison with Similar Compounds
Aminooxy-PEG4-alcohol: Contains a longer PEG chain, providing greater flexibility and solubility.
Aminooxy-PEG8-alcohol: Even longer PEG chain, used for applications requiring extended reach.
Amino-PEG2-alcohol: Contains an amino group instead of an aminooxy group, offering different reactivity.
Uniqueness: Aminooxy-PEG2-alcohol is unique due to its specific reactivity with aldehydes, forming stable oxime bonds. This property makes it particularly valuable in bioconjugation and drug delivery applications, where stability and specificity are crucial .
Properties
IUPAC Name |
2-(2-aminooxyethoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-8-4-3-7-2-1-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMECGOAFIHUPBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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